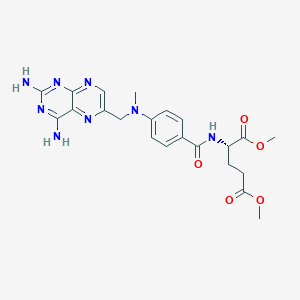

Methotrexate Dimethyl Ester

Übersicht

Beschreibung

Methotrexate Dimethyl Ester is an esterified form of Methotrexate, a well-known antineoplastic and antirheumatic agent. This compound acts as a folic acid antagonist, competitively and irreversibly inhibiting dihydrofolate reductase, an enzyme essential for tetrahydrofolate synthesis. This inhibition leads to a decrease in purine base synthesis, resulting in the inhibition of DNA, RNA, thymidylates, and proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methotrexate Dimethyl Ester can be synthesized through the esterification of Methotrexate. The process involves the reaction of Methotrexate with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction typically proceeds as follows:

- Dissolve Methotrexate in methanol.

- Add a catalytic amount of sulfuric acid.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture and neutralize the acid with a base, such as sodium bicarbonate.

- Extract the product with an organic solvent, such as dichloromethane.

- Purify the product by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Methotrexate Dimethyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: this compound can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base, such as triethylamine.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of this compound.

Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Methotrexate Dimethyl Ester has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying esterification reactions and folic acid antagonism.

Biology: Investigated for its effects on cellular metabolism and enzyme inhibition.

Medicine: Explored for its potential as an anticancer and antirheumatic agent, similar to Methotrexate.

Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Wirkmechanismus

Methotrexate Dimethyl Ester exerts its effects by inhibiting dihydrofolate reductase, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition leads to a decrease in the synthesis of purine and pyrimidine bases, which are essential for DNA and RNA synthesis. The compound also affects the folate pathway, adenosine, prostaglandins, leukotrienes, and cytokines, leading to its anti-inflammatory and immunomodulatory effects .

Vergleich Mit ähnlichen Verbindungen

Methotrexate Dimethyl Ester is similar to other folate antagonists, such as:

Methotrexate: The parent compound, widely used as an anticancer and antirheumatic agent.

Raltitrexed: Another folate antagonist used in cancer treatment.

Pemetrexed: A multi-targeted antifolate used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.

Pralatrexate: A folate analog metabolic inhibitor used in the treatment of peripheral T-cell lymphoma.

Uniqueness: this compound is unique due to its esterified form, which may offer different pharmacokinetic properties, such as improved solubility and bioavailability, compared to its parent compound, Methotrexate .

Biologische Aktivität

Methotrexate Dimethyl Ester (MTX-DME) is a derivative of the well-known antimetabolite drug methotrexate (MTX), which has been extensively studied for its therapeutic applications in various diseases, particularly cancer and autoimmune disorders. This article delves into the biological activity of MTX-DME, highlighting its mechanisms of action, efficacy in treating specific conditions, and comparative studies with other compounds.

MTX-DME functions primarily as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides necessary for DNA and RNA production. This inhibition results in reduced cell proliferation, particularly in rapidly dividing cells such as cancer cells. The conversion of MTX to its polyglutamate form enhances its retention within cells and prolongs its action .

Key Enzymatic Targets

- Dihydrofolate Reductase (DHFR) : Inhibition leads to decreased tetrahydrofolate levels, impairing nucleotide synthesis.

- Thymidylate Synthase : Affects DNA synthesis.

- Aminoimidazole Carboxamide Ribonucleotide Transformylase (AICART) : Involved in purine synthesis.

Efficacy in Clinical Applications

MTX-DME has shown promise in various clinical settings, particularly in oncology and rheumatology. Studies have indicated that modifications to the methotrexate structure can enhance its anticancer properties while potentially reducing toxicity.

Case Studies

- Psoriasis Treatment : A 24-week study compared MTX with ixekizumab and fumaric acid esters, demonstrating that while MTX was effective, ixekizumab showed superior efficacy in achieving PASI 75/90/100 responses .

- Cancer Models : Research indicates that MTX-DME exhibits potent cytotoxic effects against leukemia cell lines, with IC50 values indicating significant inhibitory activity compared to MTX itself .

Comparative Biological Activity

The biological activity of MTX-DME can be compared with other derivatives and formulations of methotrexate. The following table summarizes the cytotoxicity and inhibition profiles of various methotrexate derivatives:

| Compound | IC50 (μM) L1210 Cells | IC50 (μM) H35 Cells |

|---|---|---|

| Methotrexate | 0.024 | 0.01 |

| This compound | 0.40 | Not specified |

| Diethyl ester | 0.012 | Not specified |

| α-Monoethyl ester | 6.2 | Not specified |

Safety Profile and Side Effects

While MTX-DME offers therapeutic benefits, it is not without risks. Common adverse effects associated with methotrexate therapy include:

- Hepatotoxicity

- Bone marrow suppression

- Gastrointestinal disturbances

- Teratogenic effects during pregnancy .

In animal studies, the administration of dimethyl fumarate alongside methotrexate has shown protective effects against hepatotoxicity induced by MTX, suggesting potential for combination therapies to mitigate side effects while enhancing efficacy .

Eigenschaften

IUPAC Name |

dimethyl (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N8O5/c1-30(11-13-10-25-19-17(26-13)18(23)28-22(24)29-19)14-6-4-12(5-7-14)20(32)27-15(21(33)35-3)8-9-16(31)34-2/h4-7,10,15H,8-9,11H2,1-3H3,(H,27,32)(H4,23,24,25,28,29)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQFVFAFHNQUTG-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955926 | |

| Record name | Dimethyl N-(4-{[(4-amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34378-65-9 | |

| Record name | Dimethyl methotrexate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034378659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl N-(4-{[(4-amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL METHOTREXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/069DRA2V4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.